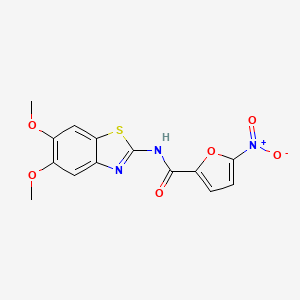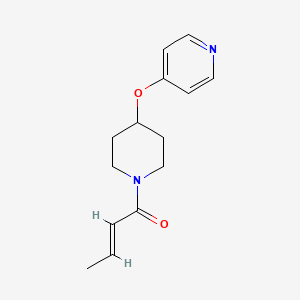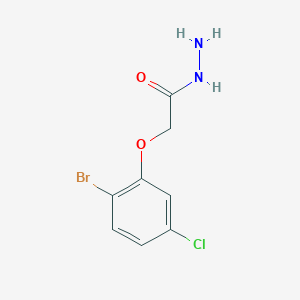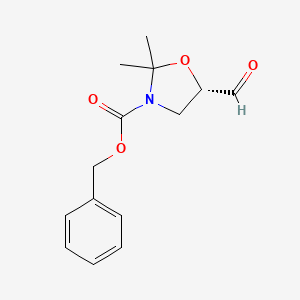![molecular formula C17H19N3O4S B2389791 N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-27-8](/img/structure/B2389791.png)
N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A study focused on a similar compound series, including 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, revealed broad-spectrum antitumor efficacy against various cancer cell lines. Some compounds showed particular effectiveness against renal and lung cancer cell lines, as well as leukemia, indicating potential applications in cancer therapy (Mohamed et al., 2016).
Thymidylate Synthase Inhibition
A related compound, N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid, known as ONX 0801, has been identified as a thymidylate synthase inhibitor. It selectively targets tumor cells via α-folate receptor-mediated transport, indicating its potential in targeted cancer therapy with lower toxicity (Tochowicz et al., 2013).
Antioxidant and Cytotoxic Activities
New polyphenolic derivatives of quinazolin-4(3H)-one, similar in structure, exhibited significant antioxidant and cytotoxic activities. These compounds showed higher toxicity against cancerous cell lines and compatibility with normal cells, suggesting their utility in cancer treatment (Pele et al., 2022).
Novel Synthesis Approaches
Studies have also explored novel synthesis methods for quinazolinone derivatives, focusing on their potential biological activities. This includes the synthesis of 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, which, although primarily evaluated for alpha-adrenoceptor binding affinity, showcase the diverse synthetic approaches applicable to quinazolinone derivatives (Bordner et al., 1988).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antineoplastic and antimonoamineoxidase properties , suggesting potential targets could be cancer cells and monoamine oxidase enzymes.
Mode of Action
Based on its structural similarity to other quinazoline derivatives , it may interact with its targets by binding to specific receptor sites, thereby inhibiting their function and leading to downstream effects.
Biochemical Pathways
Given its reported antineoplastic and antimonoamineoxidase activities , it may be involved in pathways related to cell growth and neurotransmitter metabolism.
Result of Action
Based on its reported antineoplastic and antimonoamineoxidase activities , it may lead to the inhibition of cell growth and modulation of neurotransmitter levels.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-15(18-10-3-1-2-4-10)5-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,1-6,9H2,(H,18,21)(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBUEZXYBQTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)
![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)




![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide](/img/structure/B2389722.png)


![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)

